2-Methylhexan-2-ol

Solvent selection Physical chemistry Process optimization

2-Methylhexan-2-ol (CAS 625-23-0), also known as 2-Methyl-2-hexanol or butyldimethylcarbinol, is a branched-chain C7 tertiary alcohol with the molecular formula C₇H₁₆O and a molecular weight of 116.20 g/mol. It is characterized as a colorless to light yellow clear liquid at ambient conditions, with a boiling point range of 141–143 °C, a density of approximately 0.81–0.82 g/mL at 20–25 °C, and a flash point of 40–41 °C.

Molecular Formula C7H16O
Molecular Weight 116.20 g/mol
CAS No. 625-23-0
Cat. No. B1585243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylhexan-2-ol
CAS625-23-0
Molecular FormulaC7H16O
Molecular Weight116.20 g/mol
Structural Identifiers
SMILESCCCCC(C)(C)O
InChIInChI=1S/C7H16O/c1-4-5-6-7(2,3)8/h8H,4-6H2,1-3H3
InChIKeyKRIMXCDMVRMCTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylhexan-2-ol CAS 625-23-0: Essential Properties for Scientific Procurement


2-Methylhexan-2-ol (CAS 625-23-0), also known as 2-Methyl-2-hexanol or butyldimethylcarbinol, is a branched-chain C7 tertiary alcohol with the molecular formula C₇H₁₆O and a molecular weight of 116.20 g/mol [1]. It is characterized as a colorless to light yellow clear liquid at ambient conditions, with a boiling point range of 141–143 °C, a density of approximately 0.81–0.82 g/mL at 20–25 °C, and a flash point of 40–41 °C . The compound exhibits moderate lipophilicity with an estimated log P (octanol-water partition coefficient) of approximately 2.0 and is miscible with common organic solvents while showing limited aqueous solubility (estimated at ~9.6 g/L at 25 °C) [2]. Its tertiary alcohol structure renders it resistant to oxidation relative to primary or secondary alcohols, a key characteristic influencing its stability in synthetic and solvent applications.

2-Methylhexan-2-ol: Why Substitution with Analogs Compromises Experimental and Process Outcomes


Substituting 2-Methylhexan-2-ol with seemingly similar branched alcohols or linear counterparts without rigorous validation introduces significant risk of altered physical properties, reactivity, and performance. While the compound belongs to the class of aliphatic alcohols, its specific molecular architecture—a tertiary hydroxyl group at the C2 position of a six-carbon chain with an additional methyl branch—confers a unique balance of hydrophobicity, steric hindrance, and solvent power that directly influences its behavior in synthetic and analytical applications [1]. For instance, variations in carbon chain length (C6 vs. C8 homologs), positional isomerism (C3 vs. C2 branching), or the presence of secondary vs. tertiary alcohol functionality can markedly shift boiling points, flash points, and partition coefficients, thereby affecting reaction equilibria, purification efficiency, and safety parameters [2][3]. The following quantitative evidence demonstrates exactly where 2-Methylhexan-2-ol diverges from its closest analogs in measurable terms relevant to scientific selection.

Quantitative Differentiation of 2-Methylhexan-2-ol: A Comparative Data Guide


2-Methylhexan-2-ol vs. 2-Methylpentan-2-ol: Differentiated Physical Properties for Solvent Selection

2-Methylhexan-2-ol exhibits a significantly higher boiling point (141-143 °C) compared to its shorter-chain homolog 2-Methylpentan-2-ol (120-122 °C), a difference of approximately 21-23 °C [1]. This increase is accompanied by a lower density (0.81-0.82 g/mL vs. 0.83-0.84 g/mL for the C6 analog) and a substantially higher flash point (40-41 °C vs. 21-30 °C) . These quantifiable differences in volatility and flammability directly impact solvent handling, safety protocols, and the potential for solvent removal during workup.

Solvent selection Physical chemistry Process optimization

2-Methylhexan-2-ol vs. 2-Methylheptan-2-ol: Balancing Lipophilicity and Volatility

In contrast to its longer-chain homolog 2-Methylheptan-2-ol (C8), 2-Methylhexan-2-ol (C7) displays a boiling point that is 13-21 °C lower (141-143 °C vs. 156-162 °C) [1]. Critically, the estimated octanol-water partition coefficient (log P) for 2-Methylhexan-2-ol is ~2.0, while that for 2-Methylheptan-2-ol is anticipated to be ~2.5 based on typical methylene group increments [2][3]. This lower log P indicates reduced lipophilicity, which can favor aqueous phase partitioning or improved recoverability in certain biphasic systems.

Partition coefficient Solvent extraction Environmental fate

2-Methylhexan-2-ol vs. 2-Hexanol: Tertiary vs. Secondary Alcohol Reactivity and Stability

As a tertiary alcohol, 2-Methylhexan-2-ol is inherently resistant to oxidation under mild conditions, unlike the secondary alcohol 2-Hexanol which can be oxidized to 2-hexanone [1]. Furthermore, 2-Methylhexan-2-ol has a boiling point of 141-143 °C, only marginally higher than 2-Hexanol (136-140 °C), yet its flash point (40-41 °C) is significantly lower than that of 2-Hexanol (41-52 °C) [2]. The presence of the gem-dimethyl group in 2-Methylhexan-2-ol also increases steric bulk, potentially altering its behavior as a substrate or solvent in enzymatic and organometallic reactions.

Oxidation resistance Synthetic intermediate Storage stability

2-Methylhexan-2-ol vs. 3-Methylhexan-3-ol: Positional Isomerism Impacts Physical Properties and Hydrogen Bonding

Direct comparative studies reveal that 2-Methylhexan-2-ol and its positional isomer 3-Methylhexan-3-ol exhibit distinct behavior under pressure. At a temperature of -30 °C and a pressure of 3 kbar, the static relative permittivity of 2-Methylhexan-2-ol increases by a factor of 8 relative to its ambient pressure value, whereas 3-Methyl-2-hexanol shows an increase by only a factor of 1.4 [1]. This indicates a substantially different response of the hydrogen-bonded network to external pressure, attributable to the change in branch position from C2 to C3. Furthermore, 3-Methylhexan-3-ol has a slightly higher density (0.823 g/mL) and a higher flash point (45 °C) compared to 2-Methylhexan-2-ol (0.81-0.82 g/mL and 40-41 °C) [2].

Isomer differentiation Dielectric properties Molecular dynamics

2-Methylhexan-2-ol vs. 2,4-Dimethylpentan-3-ol: Heat Capacity and Calorimetric Behavior

Isobaric liquid phase heat capacities (Cp) for 2-Methylhexan-2-ol and its branched isomer 2,4-Dimethylpentan-3-ol have been determined by Tian-Calvet calorimetry [1]. While specific numerical Cp values are not directly provided in the abstract, the study confirms that these isomers exhibit distinct heat capacity profiles, necessitating compound-specific thermochemical data for accurate process modeling and energy balance calculations. Additionally, 2,4-Dimethylpentan-3-ol has a lower boiling point (136-140 °C) and a lower flash point (37 °C) compared to 2-Methylhexan-2-ol .

Thermochemistry Process calorimetry Heat transfer

Recommended Application Scenarios for 2-Methylhexan-2-ol Based on Differentiated Performance


Enzymatic Esterification Solvent in Lipase-Catalyzed Reactions

2-Methylhexan-2-ol has been specifically employed as a solvent to study the effect of organic media on the equilibrium of lipase-catalyzed esterification of glycerol and decanoic acid . Its tertiary alcohol structure prevents it from acting as a competing nucleophile in transesterification reactions, and its moderate log P (~2.0) balances enzyme activity with substrate solubility [1]. In contrast, more polar alcohols (e.g., methanol) can deactivate lipases, while highly nonpolar solvents may limit glycerol solubility.

Synthesis of Esterified Phenols

2-Methylhexan-2-ol is utilized in the preparation of esterified phenol derivatives . The compound's resistance to oxidation (due to its tertiary nature) and its boiling point (141-143 °C) make it suitable as both a solvent and a potential reactant or protecting group precursor in phenolic esterifications, where primary or secondary alcohols would be more prone to unwanted side reactions.

Biochemical Reagent in Life Science Research

2-Methylhexan-2-ol is offered as a biochemical reagent for life science research applications . Its defined physical properties (e.g., density 0.812 g/mL, refractive index ~1.42) and moderate lipophilicity (log P ~2.0) enable its use as a solvent or additive in biochemical assays where precise solvent parameters are required [1]. The compound is not intended for therapeutic use but serves as a research tool for studying membrane interactions or solubilizing hydrophobic biomolecules.

High-Pressure Dielectric Spectroscopy and Fundamental Solvent Studies

The marked pressure-dependent dielectric behavior of 2-Methylhexan-2-ol, specifically its 8-fold increase in static permittivity at 3 kbar and -30 °C compared to only a 1.4-fold increase for 3-methyl-2-hexanol, makes it a compound of interest for fundamental studies of hydrogen-bonded liquids under extreme conditions . This unique response distinguishes it from its isomers and supports its use as a model compound in physical chemistry research exploring solvent structure and dynamics.

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